molecular formula C23H21NO6 B11208351 2-(4-methoxyphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

2-(4-methoxyphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

Cat. No.: B11208351
M. Wt: 407.4 g/mol
InChI Key: SLHCBQZPIUBKAR-UHFFFAOYSA-N
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Description

    2-(4-methoxyphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate: is a complex organic compound with a unique structure. It combines an amino acid (phenylalanine) with a furan-2-ylcarbonyl group and a 2-oxoethyl moiety.

  • The compound’s structure consists of a phenylalanine backbone, where the carboxyl group is replaced by a furan-2-ylcarbonyl group and the amino group is modified with a 2-oxoethyl substituent.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Biology: Studying its interactions with biological molecules, such as enzymes or receptors.

      Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in prodrugs.

      Industry: Assessing its suitability for materials science, catalysis, or other industrial applications.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds. you may want to explore related structures, such as other amino acid derivatives or furan-containing compounds.

    Remember that this compound’s detailed properties and applications may require further investigation beyond the available literature

    Properties

    Molecular Formula

    C23H21NO6

    Molecular Weight

    407.4 g/mol

    IUPAC Name

    [2-(4-methoxyphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate

    InChI

    InChI=1S/C23H21NO6/c1-28-18-11-9-17(10-12-18)20(25)15-30-23(27)19(14-16-6-3-2-4-7-16)24-22(26)21-8-5-13-29-21/h2-13,19H,14-15H2,1H3,(H,24,26)

    InChI Key

    SLHCBQZPIUBKAR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3

    Origin of Product

    United States

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